molecular formula C16H16N4O3S B11288962 2-(8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide CAS No. 896826-49-6

2-(8,8-Dimethyl-8,9-dihydro-6H-7,11-dioxa-2,4,10-triaza-benzo[b]fluoren-1-ylsulfanyl)-acetamide

Cat. No.: B11288962
CAS No.: 896826-49-6
M. Wt: 344.4 g/mol
InChI Key: BCBVPGINWLYVNY-UHFFFAOYSA-N
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Description

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a pyrano, pyrido, and furo ring system fused together, making it a unique and interesting subject for chemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves multiple steps. One common method starts with the preparation of the pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidine core. This can be achieved by reacting 3-amino-7,7-dimethyl-2-sulfanyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine with bromoacetic acid . The resulting intermediate is then subjected to further reactions to introduce the sulfanyl and acetamide groups .

Industrial Production Methods

Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pressure, and concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

The reactions typically require specific conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent the decomposition of the reducing agent .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can lead to the formation of sulfoxides or sulfones, while reduction of the acetamide group can yield amines .

Scientific Research Applications

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the molecular targets being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(8,8-dimethyl-7,10-dihydro-8H-pyrano[3’‘,4’‘:5’,6’]pyrido[3’,2’:4,5]furo[3,2-d]pyrimidin-4-yl)sulfanyl]acetamide is unique due to its combination of pyrano, pyrido, furo, and pyrimidine rings. This unique structure gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications .

Properties

CAS No.

896826-49-6

Molecular Formula

C16H16N4O3S

Molecular Weight

344.4 g/mol

IUPAC Name

2-[(5,5-dimethyl-6,17-dioxa-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,8,11(16),12,14-hexaen-15-yl)sulfanyl]acetamide

InChI

InChI=1S/C16H16N4O3S/c1-16(2)4-10-8(5-22-16)3-9-12-13(23-14(9)20-10)15(19-7-18-12)24-6-11(17)21/h3,7H,4-6H2,1-2H3,(H2,17,21)

InChI Key

BCBVPGINWLYVNY-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=NC3=C(C=C2CO1)C4=C(O3)C(=NC=N4)SCC(=O)N)C

solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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